![molecular formula C19H20F2N2O2 B5906321 N-{3-[(1-benzyl-2-fluoroethyl)amino]-3-oxopropyl}-2-fluorobenzamide](/img/structure/B5906321.png)
N-{3-[(1-benzyl-2-fluoroethyl)amino]-3-oxopropyl}-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(1-benzyl-2-fluoroethyl)amino]-3-oxopropyl}-2-fluorobenzamide, commonly known as BF-1, is a novel small-molecule inhibitor that has attracted significant attention in recent years due to its potential therapeutic applications. This compound has been shown to exhibit potent inhibitory activity against various enzymes and proteins, making it a promising candidate for the treatment of several diseases.
Wirkmechanismus
BF-1 exerts its inhibitory activity by binding to the active site of its target enzymes and proteins, thereby preventing their activity. BF-1 has been shown to exhibit high selectivity towards its target enzymes and proteins, making it a promising candidate for the development of specific inhibitors.
Biochemical and Physiological Effects:
BF-1 has been shown to exhibit several biochemical and physiological effects, including inhibition of cell proliferation, induction of cell cycle arrest, and inhibition of inflammatory mediators. BF-1 has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
BF-1 has several advantages for lab experiments, including its high selectivity towards its target enzymes and proteins, its potent inhibitory activity, and its ability to penetrate cell membranes. However, BF-1 also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research and development of BF-1, including the identification of new target enzymes and proteins, the optimization of its chemical structure to improve its pharmacological properties, and the development of new delivery systems to enhance its bioavailability. Additionally, further research is needed to investigate the potential therapeutic applications of BF-1 in other diseases, including metabolic disorders and infectious diseases.
Synthesemethoden
The synthesis of BF-1 involves a multi-step reaction sequence that starts with the reaction of 2-fluorobenzoyl chloride with N-Boc-3-aminopropanol to form the intermediate N-Boc-3-(2-fluorobenzoyloxy)propylamine. This intermediate is then reacted with benzylamine and subsequently deprotected to yield the final product, BF-1.
Wissenschaftliche Forschungsanwendungen
BF-1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, BF-1 has been shown to exhibit potent anti-proliferative activity against various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, BF-1 has been shown to inhibit the activity of several enzymes and proteins that are involved in cancer progression, including histone deacetylases and heat shock protein 90.
In inflammation research, BF-1 has been shown to exhibit anti-inflammatory activity by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. BF-1 has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of inflammation.
In neurodegenerative disorder research, BF-1 has been shown to exhibit neuroprotective activity by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-fluoro-N-[3-[(1-fluoro-3-phenylpropan-2-yl)amino]-3-oxopropyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O2/c20-13-15(12-14-6-2-1-3-7-14)23-18(24)10-11-22-19(25)16-8-4-5-9-17(16)21/h1-9,15H,10-13H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJDFALXGQZFQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CF)NC(=O)CCNC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.